molecular formula C14H12FNO3 B6402896 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1261928-22-6

3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402896
CAS RN: 1261928-22-6
M. Wt: 261.25 g/mol
InChI Key: WNVDZQAVZHNRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% (3-A5F2MPA), is a novel compound used in scientific research applications. It is a substituted benzoic acid derivative, which is a type of organic compound that is composed of a benzene ring and a carboxylic acid group. It has a wide range of applications in various fields, such as pharmaceuticals, analytical chemistry, and biochemistry. 3-A5F2MPA is a valuable tool for scientists due to its unique properties, such as its high purity and its ability to be used in a variety of reactions.

Scientific Research Applications

3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in various reactions, such as the synthesis of chiral compounds, the synthesis of heterocyclic compounds, and the synthesis of peptides. Additionally, it can be used as a catalyst in the synthesis of polymers and as a starting material in the synthesis of pharmaceuticals. It can also be used as a fluorescent probe for the detection of metal ions, and it can be used to study the structure of proteins.

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% depends on its application. For example, when used as a reagent in a reaction, it can act as a nucleophile, an electrophile, or a catalyst. When used as a fluorescent probe, it can interact with metal ions and emit light. When used to study the structure of proteins, it can interact with amino acid residues and form hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% depend on its application. In general, it is not toxic to humans or animals, and it is not known to have any adverse effects. However, it is important to note that 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is a potent inhibitor of the enzyme thymidylate synthase, which is involved in the biosynthesis of thymidine. Therefore, it can have an inhibitory effect on DNA synthesis.

Advantages and Limitations for Lab Experiments

3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has several advantages for lab experiments. It is a highly pure compound, which makes it ideal for use in sensitive applications. Additionally, it is stable and easy to handle, which makes it easy to use in a variety of reactions. The main limitation of 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is its low solubility in water, which can make it difficult to use in certain reactions.

Future Directions

There are several potential future directions for 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%. It could be used as a fluorescent probe for the detection of other metal ions, such as copper and zinc. Additionally, it could be used as a starting material for the synthesis of other compounds, such as peptides and heterocyclic compounds. It could also be used as a catalyst for the synthesis of polymers. Finally, it could be used to study the structure of other proteins, such as enzymes and receptors.

Synthesis Methods

3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% can be synthesized through a multi-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenyl benzoate with 3-amino-5-nitrobenzoic acid in the presence of anhydrous sodium carbonate and acetic acid. This reaction yields 3-amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid. The second step involves the reduction of the nitro group to an amine using sodium borohydride. The final step involves the purification of the compound, which is typically done by recrystallization.

properties

IUPAC Name

3-amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-19-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVDZQAVZHNRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690209
Record name 5-Amino-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-22-6
Record name 5-Amino-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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